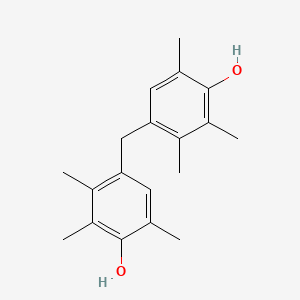

4,4'-Methylenebis(2,3,6-trimethylphenol)

描述

属性

CAS 编号 |

29366-02-7 |

|---|---|

分子式 |

C19H24O2 |

分子量 |

284.4 g/mol |

IUPAC 名称 |

4-[(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol |

InChI |

InChI=1S/C19H24O2/c1-10-7-16(12(3)14(5)18(10)20)9-17-8-11(2)19(21)15(6)13(17)4/h7-8,20-21H,9H2,1-6H3 |

InChI 键 |

AKRWBYMONJDTKS-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1O)C)C)CC2=C(C(=C(C(=C2)C)O)C)C |

产品来源 |

United States |

准备方法

Direct Condensation of 2,3,6-Trimethylphenol with Formaldehyde

The most straightforward route involves acid- or base-catalyzed condensation of 2,3,6-trimethylphenol with formaldehyde. Early patents demonstrate that alkaline conditions using potassium hydroxide or sodium hydroxide in polar solvents like isopropanol facilitate the reaction. For instance, a molar ratio of 1:1.2 (phenol:formaldehyde) at 60–80°C yields 4,4'-methylenebis(2,3,6-trimethylphenol) with 70–85% efficiency after recrystallization. The mechanism proceeds via electrophilic aromatic substitution, where formaldehyde generates a methylene bridge between two phenolic units. Steric hindrance from the 2,3,6-trimethyl groups necessitates prolonged reaction times (6–12 hours) compared to less-substituted phenols.

A notable modification employs methanesulfonic acid as a catalyst in toluene, achieving 89% yield at 110°C within 4 hours. This method minimizes side products like polycyclic ethers by suppressing over-condensation. Post-reaction purification typically involves neutralization, solvent extraction, and fractional distillation under reduced pressure (15–30 mmHg) to isolate the product.

Alkylation-Dealkylation Strategy for Enhanced Purity

Industrial-scale synthesis often integrates alkylation and dealkylation steps to bypass challenges in separating structurally similar byproducts. A patented approach (US3862248A) involves:

- Butylation : Treating crude 2,3,6-trimethylphenol with isobutylene under sulfuric acid catalysis at 30–50°C, selectively forming 4-tert-butyl-2,3,6-trimethylphenol.

- Fractional Distillation : Isolating the butylated intermediate from unreacted phenols and dibutylated byproducts (e.g., 4,6-di-tert-butyl-2,3-xylenol) via vacuum distillation.

- Dealkylation : Heating the purified butylate with 1–3 wt% sulfuric acid at 110–140°C to cleave the tert-butyl group, yielding 4,4'-methylenebis(2,3,6-trimethylphenol) with >98% purity.

This method capitalizes on the volatility differences between alkylated intermediates and final products, achieving an overall yield of 54–60%. Key advantages include scalability and compatibility with mixed phenolic feedstocks, though it requires careful temperature control to prevent sulfonation side reactions.

Catalytic Hydrogenolysis of Mannich Bases

Advanced routes leverage Mannich base intermediates for selective C–N bond cleavage. A two-step protocol from US4122287A illustrates:

- Mannich Base Formation : Reacting 2,3,6-trimethylphenol with formaldehyde and dimethylamine in methanol at 80–90°C to produce N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine.

- Hydrogenolysis : Treating the Mannich base with hydrogen gas (4–10 molar equivalents) over a palladium catalyst at 120–160°C, achieving 98.7% conversion to the target bisphenol.

This method avoids acidic conditions, making it suitable for acid-sensitive substrates. The use of gaseous dimethylamine during hydrogenolysis suppresses re-alkylation, ensuring >94% isolated yield after recrystallization.

Emerging techniques employ ball milling for solvent-free condensation. A study cited in PMC2969876 demonstrates that grinding 2,3,6-trimethylphenol with paraformaldehyde and potassium carbonate at 25 Hz for 2 hours delivers 82% yield. The mechanochemical approach reduces energy consumption and eliminates solvent waste, though product crystallinity may require post-milling annealing.

Industrial-Scale Considerations and Challenges

- Catalyst Recovery : Homogeneous acid catalysts (e.g., H2SO4) pose corrosion and disposal issues. Heterogeneous alternatives like Amberlyst-15 show promise, with 76% yield in batch reactors and >90% catalyst reusability.

- Byproduct Management : Dibenzyl ethers and polymeric residues are common byproducts; selective adsorption using activated carbon or zeolites improves purity.

- Environmental Impact : Modern plants integrate solvent recovery systems (e.g., isopropanol distillation towers) to meet green chemistry standards.

化学反应分析

4,4’-Methylenebis(2,3,6-trimethylphenol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and hydroquinones.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings, leading to the formation of various substituted derivatives.

Major products formed from these reactions include 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone .

科学研究应用

4,4’-Methylenebis(2,3,6-trimethylphenol) has several scientific research applications:

Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

Medicine: Research is ongoing to explore its potential therapeutic effects due to its antioxidant activity.

Industry: It is used as a stabilizer in lubricants and fuels to enhance their oxidative stability.

作用机制

The antioxidant activity of 4,4’-Methylenebis(2,3,6-trimethylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of stable phenoxyl radicals, which do not propagate further radical reactions. The compound’s molecular structure, with multiple methyl groups and hydroxyl groups, enhances its radical scavenging efficiency .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol)

- CAS Number : 184355-68-8

- Molecular Formula : C₂₅H₂₈O₃

- Molecular Weight : 376.49 g/mol .

Structural Features: The compound consists of two 2,3,6-trimethylphenol groups linked by a methylene bridge (-CH₂-) with an additional hydroxyl-substituted benzylidene moiety. This structure enhances its stability and reactivity in biological and chemical systems.

Comparison with Structurally Similar Compounds

Estrogen Receptor Binding and Antagonist Activity

4,4'-Methylenebis(2,3,6-trimethylphenol) (Compound 7) exhibits distinct ER binding profiles compared to other bisphenol derivatives (Table 1):

Table 1: ER Binding and Activity of Selected Bisphenol Derivatives

Key Findings :

- ERα Selectivity : Both Compounds 6 and 7 bind strongly to ERα but lack agonist activity for ERβ. Instead, they act as potent antagonists, suppressing estradiol (E2)-induced ERβ activation by 90% at 10 μM .

- Structural Influence : The methylene bridge and substituted trimethyl groups in Compound 7 enhance ERα affinity compared to fluorene-based derivatives (e.g., Compound 15 ), which show broader but weaker antagonism .

Antioxidant Activity

Methylenebis-phenol derivatives demonstrate superior antioxidant properties compared to parent phenolic compounds and commercial antioxidants (Table 2):

Table 2: Antioxidant and Cytotoxicity Profiles

Key Findings :

- Enhanced Antioxidant Capacity: The methylene bridge in 4,4'-methylenebis derivatives significantly improves radical scavenging (DPPH assay) and oxidative stability (Rancimat assay) compared to monophenolic compounds like carvacrol .

- Reduced Cytotoxicity: Despite strong antioxidant activity, methylenebis derivatives exhibit lower cytotoxicity in E. coli K-12 and human HeLa cells than their parent phenols .

Comparison with Other Methylenebis Compounds :

- 4,4'-Methylenebis(2-chloroaniline) (MBOCA): Used as a polyurethane curing agent but classified as a hazardous substance due to carcinogenicity .

- 4,4'-Methylenebis(N,N-dimethylbenzenamine) : Employed in dye manufacturing but poses risks of skin irritation and organ toxicity .

- 4,4′-Ethylenebis(2,6-di-tert-butylphenol): A high-molecular-weight antioxidant with tert-butyl substituents, used in polymer stabilization .

Key Differences :

- Substituent Effects: Chloro or dimethylamino groups (e.g., MBOCA) increase toxicity, while methyl and hydroxyl groups (e.g., Compound 7) favor biochemical applications with moderate safety profiles .

- Industrial Relevance : The trimethyl substitution in Compound 7 enhances compatibility with epoxy resins and photochemical materials compared to ethylenebis-tert-butyl derivatives .

常见问题

Q. Table 1: Comparison of Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst | H₂SO₄ (0.5–1.0 M) | Maximizes regioselectivity |

| Reaction Time | 4–6 hours | Reduces oligomer formation |

| Solvent | Toluene/Water biphasic system | Improves phase separation |

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.1–2.3 ppm) and hydroxyl protons (δ 5.2–5.5 ppm) to confirm substitution patterns .

- FT-IR : Identify O–H stretching (3200–3600 cm⁻¹) and C–O vibrations (1250 cm⁻¹) .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (70:30) for purity assessment and molecular ion detection ([M+H]⁺ at m/z 377) .

Basic: How can researchers mitigate hazards during handling and storage?

Methodological Answer:

- Hazard Mitigation :

- Storage : Store at 2–8°C in airtight containers to prevent oxidation and hygroscopic degradation .

Advanced: How to resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies in melting points (e.g., 206°C vs. 210°C) may arise from polymorphic forms or impurities. Recommended approaches:

- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes to identify polymorphs .

- Thermogravimetric Analysis (TGA) : Assess decomposition thresholds under inert atmospheres (N₂ or Ar) .

- Crystallography : Compare single-crystal XRD data with literature to validate structural integrity .

Advanced: What mechanistic insights explain its antioxidant activity in polymer stabilization?

Methodological Answer:

The compound acts as a radical scavenger via its phenolic hydroxyl groups. Key mechanisms:

- Hydrogen Atom Transfer (HAT) : Donates H⁺ to peroxyl radicals, forming stable phenoxyl radicals .

- Steric Hindrance : Trimethyl groups at ortho positions reduce radical recombination, enhancing longevity .

- Synergistic Effects : Combine with phosphites (e.g., Irgafos 168) to regenerate active antioxidant species .

Q. Table 2: Antioxidant Efficiency in Polypropylene

| Additive Concentration (wt%) | Oxidation Induction Time (OIT, min) |

|---|---|

| 0.1 | 12.5 ± 1.2 |

| 0.3 | 28.7 ± 2.1 |

Advanced: How to evaluate its environmental fate and ecotoxicological risks?

Methodological Answer:

- Bioaccumulation Potential : Estimated BCF = 60 (moderate) using log Kow = 2.67 .

- Soil Mobility : Koc = 700 indicates low mobility, reducing groundwater contamination risks .

- Degradation Pathways : Conduct photolysis studies (λ = 254 nm) to identify breakdown products like quinone derivatives .

Advanced: What strategies address conflicting data in reaction kinetics studies?

Methodological Answer:

- Isothermal Calorimetry : Measure real-time heat flow to model rate constants (e.g., k = 0.15 min⁻¹ at 90°C) .

- Computational Chemistry : Validate experimental activation energies (Eₐ) with DFT calculations (e.g., B3LYP/6-31G**) .

- Control Experiments : Test for autocatalysis by adding inhibitors (e.g., BHT) to isolate reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。